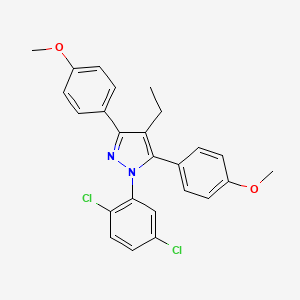![molecular formula C24H20Cl2N4O2S B10894923 N-(2,6-dichlorophenyl)-2-({5-[(naphthalen-2-yloxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10894923.png)
N-(2,6-dichlorophenyl)-2-({5-[(naphthalen-2-yloxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dichlorophenyl)-2-({5-[(naphthalen-2-yloxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)-2-({5-[(naphthalen-2-yloxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the naphthalen-2-yloxy group, and the final coupling with the acetamide moiety. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and thiol compounds. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like copper or palladium.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
化学反応の分析
Types of Reactions
N-(2,6-dichlorophenyl)-2-({5-[(naphthalen-2-yloxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
N-(2,6-dichlorophenyl)-2-({5-[(naphthalen-2-yloxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound may exhibit potential as an antifungal, antibacterial, or anticancer agent due to its triazole moiety.
Agriculture: It can be used as a fungicide or pesticide to protect crops from various diseases.
Materials Science: The compound may be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of N-(2,6-dichlorophenyl)-2-({5-[(naphthalen-2-yloxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival of pathogens or cancer cells. The triazole ring can interact with metal ions or other biomolecules, leading to the disruption of cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds to N-(2,6-dichlorophenyl)-2-({5-[(naphthalen-2-yloxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide include other triazole derivatives such as fluconazole, itraconazole, and voriconazole. These compounds also possess triazole rings and exhibit various biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer specific properties and activities not found in other triazole derivatives. The presence of the naphthalen-2-yloxy group and the prop-2-en-1-yl substituent may enhance its binding affinity to molecular targets and improve its overall efficacy.
特性
分子式 |
C24H20Cl2N4O2S |
|---|---|
分子量 |
499.4 g/mol |
IUPAC名 |
N-(2,6-dichlorophenyl)-2-[[5-(naphthalen-2-yloxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H20Cl2N4O2S/c1-2-12-30-21(14-32-18-11-10-16-6-3-4-7-17(16)13-18)28-29-24(30)33-15-22(31)27-23-19(25)8-5-9-20(23)26/h2-11,13H,1,12,14-15H2,(H,27,31) |
InChIキー |
NBGNBNLSTULNHQ-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=C(C=CC=C2Cl)Cl)COC3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1E)-2-cyano-3-oxo-3-{[2-(trifluoromethyl)phenyl]amino}prop-1-en-1-yl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B10894845.png)
![(Z)-3-(1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrol-3-yl)-2-cyano-N-(4-methoxy-phenyl)-acrylamide](/img/structure/B10894846.png)
![2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N~1~-[4-(morpholinosulfonyl)phenyl]acetamide](/img/structure/B10894863.png)
![N-[2-(diethylamino)ethyl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10894875.png)
![(2E)-3-{3-[(2-cyclohexylphenoxy)methyl]-4-methoxyphenyl}-1-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B10894883.png)
![(5Z)-2-(4-chloroanilino)-5-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10894890.png)
![Benzene-1,4-diylbis{[4-(2-ethoxyphenyl)piperazin-1-yl]methanone}](/img/structure/B10894891.png)
![(5E)-5-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10894895.png)
![1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B10894898.png)

![N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B10894914.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(E)-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]methylidene}acetohydrazide](/img/structure/B10894921.png)
![7-(thiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10894926.png)
![5-(difluoromethyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10894930.png)
